molecular formula C12H15FO2 B8009884 Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate

Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate

Cat. No.: B8009884
M. Wt: 210.24 g/mol
InChI Key: ISESAWNIBKHQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters It features a fluorinated aromatic ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-(2-fluorophenyl)-2,2-dimethylpropanoic acid or 3-(2-fluorophenyl)-2,2-dimethylpropanone.

    Reduction: 3-(2-fluorophenyl)-2,2-dimethylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug candidates targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate and its derivatives depends on the specific application and target. In medicinal chemistry, the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates. The ester group can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

    Methyl 3-phenyl-2,2-dimethylpropanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Methyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate: The fluorine atom is positioned differently on the aromatic ring, which can affect the compound’s reactivity and interactions.

    Methyl 3-(2-chlorophenyl)-2,2-dimethylpropanoate:

Uniqueness: Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate is unique due to the presence of the fluorine atom on the ortho position of the aromatic ring. This fluorine atom can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-12(2,11(14)15-3)8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISESAWNIBKHQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate
Reactant of Route 5
Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2-fluorophenyl)-2,2-dimethylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.